molecular formula C9H12O3 B14333516 3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid CAS No. 98954-51-9

3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid

Cat. No.: B14333516
CAS No.: 98954-51-9
M. Wt: 168.19 g/mol
InChI Key: HTIGGDUSWKLPKV-UHFFFAOYSA-N
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Description

3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid is an organic compound characterized by a cyclohexene ring with a ketone group at the 6th position and a propanoic acid moiety attached to the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid typically involves the reaction of cyclohexanone with an appropriate propanoic acid derivative under controlled conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final product . The reaction conditions often require a solvent such as acetone and a temperature range of 25-30°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of strong cyanide reagents like sodium cyanide or potassium cyanide can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid exerts its effects involves the interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a role in the biosynthesis of essential amino acids in plants . This inhibition can lead to the disruption of metabolic pathways and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

98954-51-9

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-(6-oxocyclohexen-1-yl)propanoic acid

InChI

InChI=1S/C9H12O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h3H,1-2,4-6H2,(H,11,12)

InChI Key

HTIGGDUSWKLPKV-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)CCC(=O)O

Origin of Product

United States

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